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Compound of Interest

Compound Name: 1-Heptadecene

Cat. No.: B7770497

This technical guide provides a comprehensive overview of the spectral data for 1-
heptadecene, a long-chain alkene of interest in various fields of chemical research. The
document is intended for researchers, scientists, and drug development professionals, offering
a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data. This guide includes detailed experimental protocols, tabulated
spectral data, and a workflow diagram for spectroscopic analysis.

Introduction to 1-Heptadecene

1-Heptadecene (C17Hs4) is an unsaturated hydrocarbon with a terminal double bond.[1] Its
long aliphatic chain and terminal alkene functionality give rise to characteristic spectral features
that are instrumental in its identification and characterization. Understanding these spectral
properties is crucial for its application in research and development.

Experimental Protocols

The following sections detail the methodologies for acquiring the NMR, IR, and Mass Spectra
of 1-heptadecene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR and 13C NMR spectra were acquired to elucidate the chemical structure of 1-
heptadecene.
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o Sample Preparation: A sample of 1-heptadecene (approximately 5-10 mg) was dissolved in
deuterated chloroform (CDClIs, 0.5-0.7 mL) in a standard 5 mm NMR tube. Tetramethylsilane
(TMS) was used as an internal standard for chemical shift referencing (0 ppm).

e Instrumentation: Spectra were recorded on a Varian Mercury plus spectrometer operating at
a frequency of 400 MHz for *H NMR and 100 MHz for 13C NMR.[2]

e 1H NMR Acquisition: Proton NMR spectra were acquired with a sufficient number of scans to
achieve a good signal-to-noise ratio.[3] Key parameters included a spectral width of
approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3
seconds.

e 13C NMR Acquisition: Carbon-13 NMR spectra were obtained using a proton-decoupled
pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A
sufficient number of scans were accumulated to obtain a high-quality spectrum due to the
low natural abundance of the 13C isotope.[4]

o Data Processing: The raw data (Free Induction Decay - FID) was processed using Fourier
transformation. Phase and baseline corrections were applied to the resulting spectra.
Chemical shifts were reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

IR spectroscopy was utilized to identify the functional groups present in 1-heptadecene.

o Sample Preparation: As 1-heptadecene is a liquid at room temperature, the spectrum was
obtained using the neat liquid film method. A single drop of the neat liquid was placed
between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates to
create a thin film.[5][6]

e Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer was used to acquire the
spectrum.

» Data Acquisition: A background spectrum of the clean salt plates was first recorded. The
sample was then placed in the instrument's sample holder, and the sample spectrum was
acquired. The spectrum was typically recorded over a range of 4000-400 cm~1,
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o Data Processing: The final spectrum was presented as a plot of transmittance (%) versus
wavenumber (cm~1).

Mass Spectrometry (MS)

Mass spectrometry was employed to determine the molecular weight and fragmentation pattern
of 1-heptadecene.

o Sample Introduction: For a volatile liquid like 1-heptadecene, the sample was introduced
into the mass spectrometer via Gas Chromatography (GC-MS). This allows for separation
from any minor impurities before introduction into the mass spectrometer.

e Instrumentation: A GC-MS system, such as a HITACHI M-80B, was used.[1]

« lonization Method: Electron lonization (El) was used as the ionization method, with a
standard electron energy of 70 eV.[1]

o Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z)
by a quadrupole or time-of-flight (TOF) mass analyzer.

o Data Acquisition and Processing: The mass spectrum was recorded, plotting the relative
abundance of ions against their m/z values. The molecular ion peak and the fragmentation
pattern were analyzed to confirm the molecular weight and deduce structural information.

Spectral Data

The following tables summarize the key spectral data for 1-heptadecene.

'H NMR Spectral Data
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Chemical Shift (3)

Multiplicity Integration Assignment
PpmM
~5.80 ddt 1H -CH=CH:z
~4.95 m 2H -CH=CH:
~2.04 q 2H -CH2-CH=CH:
1.25 br s 26H -(CH2)13-
0.88 t 3H -CHs
Solvent: CDCls, Reference: TMS at O ppm.
2=C NMR Spectral Data
Chemical Shift (8) ppm Assighment
139.18 CH=CH:
114.10 CH=CH:
33.91 CH2-CH=CHz2
32.02 -(CH2)n-
29.78 -(CH2)n-
29.61 -(CH2)n-
29.46 -(CH2)n-
29.26 -(CH2)n-
29.06 -(CH2)n-
22.77 -CH2-CHs
14.13 -CHs

Solvent: CDCIs, Reference: CDCls at 77.16 ppm.[1]

IR Spectral Data
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Wavenumber (cm~?) Intensity Assignment
3077 Medium =C-H Stretch (alkene)
-C-H Asymmetric Stretch
2924 Strong
(alkane)
-C-H Symmetric Stretch
2853 Strong
(alkane)
1641 Medium C=C Stretch (alkene)
1465 Medium -CH:z- Scissoring (bending)
=C-H Out-of-plane Bending
991, 909 Strong

(alkene)

These values are characteristic for terminal alkenes and long-chain alkanes.

Mass Spectrometry Data

mlz Relative Abundance (%) Assignment

238 Low [M]* (Molecular lon)
43 100 [CsH7]* (Base Peak)
41 ~97 [CsHs]*

55 ~89 [CaH7]*

57 ~75 [CaHo]*

83 ~63 [CeH11]*

lonization: Electron lonization (El) at 70 eV.[1]

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of a chemical compound like 1-heptadecene.
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Sample Preparation

1-Heptadecene Sample
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Click to download full resolution via product page
Spectroscopic analysis workflow.
Conclusion

The collective spectral data from NMR, IR, and Mass Spectrometry provide a detailed and
consistent structural characterization of 1-heptadecene. The 'H and 13C NMR spectra confirm
the presence and connectivity of the terminal alkene and the long aliphatic chain. The IR
spectrum corroborates the existence of the key functional groups, namely the C=C double
bond and the alkane C-H bonds. Finally, the mass spectrum confirms the molecular weight and
provides a characteristic fragmentation pattern. This comprehensive spectral dataset serves as
a valuable reference for the identification and further investigation of 1-heptadecene in various
scientific applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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